(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one
(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one
(2S)-5-hydroxy-4',7-dimethoxyflavanone is a 5-hydroxy-4',7-dimethoxyflavanone that has (S)-configuration. It is a 5-hydroxy-4',7-dimethoxyflavanone and a (2S)-flavan-4-one. It is functionally related to a (S)-naringenin.
(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one is a natural product found in Vitex quinata, Sarcandra hainanensis, and other organisms with data available.
(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one is a natural product found in Vitex quinata, Sarcandra hainanensis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
29424-96-2
VCID:
VC20813273
InChI:
InChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3/t15-/m0/s1
SMILES:
COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O
Molecular Formula:
C17H16O5
Molecular Weight:
300.30 g/mol
(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one
CAS No.: 29424-96-2
Cat. No.: VC20813273
Molecular Formula: C17H16O5
Molecular Weight: 300.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (2S)-5-hydroxy-4',7-dimethoxyflavanone is a 5-hydroxy-4',7-dimethoxyflavanone that has (S)-configuration. It is a 5-hydroxy-4',7-dimethoxyflavanone and a (2S)-flavan-4-one. It is functionally related to a (S)-naringenin. (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one is a natural product found in Vitex quinata, Sarcandra hainanensis, and other organisms with data available. |
|---|---|
| CAS No. | 29424-96-2 |
| Molecular Formula | C17H16O5 |
| Molecular Weight | 300.30 g/mol |
| IUPAC Name | (2S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3/t15-/m0/s1 |
| Standard InChI Key | CKEXCBVNKRHAMX-HNNXBMFYSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O |
| SMILES | COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O |
| Canonical SMILES | COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O |
| Appearance | Cryst. |
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